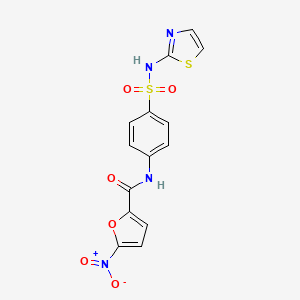![molecular formula C8H8ClN3O2 B2540799 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride CAS No. 2411292-44-7](/img/structure/B2540799.png)
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the pyrazole family. This compound is known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and an amino group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The process begins with substituted pyridine as the starting material.
Formation of N-Aminopyridine Sulfate: The substituted pyridine is treated with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfate.
Cyclization Reaction: The N-aminopyridine sulfate undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate to form pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Solvent Optimization: Using solvents like dimethylformamide to enhance solubility and reaction rates.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor for various enzymes, including kinases and cyclooxygenases.
Molecular Pathways: The compound interferes with signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyrazole: A simpler analog with similar reactivity but lacks the fused pyridine ring.
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
3-aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11;/h1-4H,9H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMFOAPCEMSYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C=C1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)
![Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate](/img/structure/B2540718.png)




![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)


![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2540730.png)




